An In-depth Technical Guide to the Synthesis and Characterization of 1-(2,3-Diphenylacryloyl)piperidine
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2,3-Diphenylacryloyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, 1-(2,3-Diphenylacryloyl)piperidine. This document details the necessary starting materials, a robust synthesis protocol, and a thorough analysis of the compound's physicochemical and spectroscopic properties. The information presented herein is intended to enable researchers and professionals in the field of drug development and organic synthesis to replicate the synthesis and validate the identity and purity of the target molecule.
Introduction
1-(2,3-Diphenylacryloyl)piperidine is a derivative of piperidine, a ubiquitous heterocyclic scaffold found in numerous pharmaceuticals and biologically active compounds. The incorporation of the 2,3-diphenylacryloyl moiety introduces a unique structural feature that may impart interesting pharmacological properties. This guide outlines a reliable synthetic route to this compound and provides a comprehensive set of characterization data.
Synthesis of 1-(2,3-Diphenylacryloyl)piperidine
The synthesis of 1-(2,3-Diphenylacryloyl)piperidine is achieved through a two-step process. The first step involves the synthesis of the precursor, 2,3-diphenylacrylic acid. The second step is the coupling of this carboxylic acid with piperidine to form the desired amide.
Starting Materials
The primary starting materials for this synthesis are commercially available and should be of high purity.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Phenylacetic acid | 103-82-2 | C₈H₈O₂ | 136.15 |
| Benzaldehyde | 100-52-7 | C₇H₆O | 106.12 |
| Piperidine | 110-89-4 | C₅H₁₁N | 85.15 |
| Thionyl chloride | 7719-09-7 | SOCl₂ | 118.97 |
Experimental Protocols
Step 1: Synthesis of 2,3-Diphenylacrylic Acid
A common method for the synthesis of 2,3-diphenylacrylic acid is the Perkin condensation, which involves the reaction of phenylacetic acid and benzaldehyde in the presence of a base.
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylacetic acid (1 equivalent), benzaldehyde (1 equivalent), and acetic anhydride (2.5 equivalents).
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Add triethylamine (1.5 equivalents) to the mixture.
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Heat the reaction mixture to reflux (approximately 140°C) and maintain for 4-6 hours.
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After cooling to room temperature, pour the mixture into a beaker containing a 10% aqueous solution of sodium carbonate.
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Stir the mixture until the excess acetic anhydride is hydrolyzed.
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Acidify the aqueous solution with concentrated hydrochloric acid until a precipitate forms.
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Collect the crude 2,3-diphenylacrylic acid by vacuum filtration and wash with cold water.
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Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 2,3-diphenylacrylic acid.
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Step 2: Synthesis of 1-(2,3-Diphenylacryloyl)piperidine
The formation of the amide bond is achieved by first converting the carboxylic acid to its more reactive acyl chloride derivative, followed by reaction with piperidine.
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Procedure:
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In a fume hood, suspend 2,3-diphenylacrylic acid (1 equivalent) in an excess of thionyl chloride (approximately 5-10 equivalents).
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Add a catalytic amount of N,N-dimethylformamide (DMF).
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Heat the mixture to reflux for 2-3 hours. The solid should dissolve as the reaction progresses.
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After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. This will yield the crude 2,3-diphenylacryloyl chloride.
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Dissolve the crude 2,3-diphenylacryloyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
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In a separate flask, dissolve piperidine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in the same anhydrous solvent.
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Cool the piperidine solution in an ice bath and slowly add the solution of 2,3-diphenylacryloyl chloride dropwise with stirring.
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Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-(2,3-diphenylacryloyl)piperidine.
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Characterization of 1-(2,3-Diphenylacryloyl)piperidine
The structure and purity of the synthesized 1-(2,3-Diphenylacryloyl)piperidine can be confirmed by a combination of physical and spectroscopic methods.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₂₀H₂₁NO |
| Molecular Weight | 291.39 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available (predicted to be in the range of 100-150 °C) |
| Solubility | Soluble in common organic solvents (DCM, chloroform, ethyl acetate), insoluble in water. |
Spectroscopic Data
3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is a powerful tool for elucidating the structure of the molecule. The predicted chemical shifts (δ) in ppm relative to tetramethylsilane (TMS) in a CDCl₃ solvent are as follows:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | m | 10H | Aromatic protons (two phenyl groups) |
| ~ 6.80 | s | 1H | Vinylic proton |
| ~ 3.40 - 3.60 | m | 4H | Piperidine protons adjacent to nitrogen |
| ~ 1.50 - 1.70 | m | 6H | Remaining piperidine protons |
3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts (δ) in ppm are:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 | C=O (amide carbonyl) |
| ~ 140 - 145 | Quaternary carbons of the double bond and aromatic rings |
| ~ 125 - 130 | Aromatic CH carbons |
| ~ 45 - 50 | Piperidine carbons adjacent to nitrogen |
| ~ 24 - 27 | Remaining piperidine carbons |
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3060 - 3030 | Medium | Aromatic C-H stretch |
| ~ 2930 - 2850 | Strong | Aliphatic C-H stretch (piperidine) |
| ~ 1640 | Strong | Amide C=O stretch (Amide I band) |
| ~ 1600, 1490, 1450 | Medium-Weak | Aromatic C=C stretch |
| ~ 1430 | Medium | C-N stretch |
3.2.4. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.
| m/z | Interpretation |
| 291 | [M]⁺, Molecular ion peak |
| 207 | [M - C₅H₁₀N]⁺, Loss of the piperidine moiety |
| 178 | [C₁₄H₁₀]⁺, Diphenylacetylene fragment |
| 84 | [C₅H₁₀N]⁺, Piperidinyl cation |
Visualization of Workflows
The following diagrams illustrate the key processes described in this guide.
Caption: Overall synthesis workflow for 1-(2,3-Diphenylacryloyl)piperidine.
Caption: Purification workflow for the final product.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis of 1-(2,3-Diphenylacryloyl)piperidine, a novel compound with potential applications in medicinal chemistry. The comprehensive characterization data, including predicted spectroscopic values, will serve as a valuable resource for researchers in verifying the successful synthesis and purity of the target molecule. The provided workflows offer a clear visual representation of the synthetic and purification processes.
